(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride
CAS No.: 1240571-49-6
Cat. No.: VC11690801
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240571-49-6 |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 213.75 g/mol |
| IUPAC Name | N-[(3-methylphenyl)methyl]butan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-6-10(2)8-12;/h5-8,11,13H,4,9H2,1-3H3;1H |
| Standard InChI Key | KKSFTNCTTAIUBQ-UHFFFAOYSA-N |
| SMILES | CCC(C)NCC1=CC=CC(=C1)C.Cl |
| Canonical SMILES | CCC(C)NCC1=CC=CC(=C1)C.Cl |
Introduction
Structural and Physicochemical Characteristics
(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride belongs to the class of substituted secondary amines, where the nitrogen atom is bonded to a butan-2-yl group and a 3-methylbenzyl substituent. The hydrochloride salt enhances its stability and aqueous solubility, critical for experimental handling. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.75 g/mol |
| CAS Registry Number | 1240571-49-6 |
| Salt Form | Hydrochloride |
The 3-methylphenyl group introduces steric and electronic effects that influence receptor binding, while the butan-2-yl chain modulates lipophilicity, affecting blood-brain barrier permeability. Comparative analysis with analogues, such as (butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride, reveals that halogen substitutions on the aromatic ring significantly alter biological activity and metabolic stability.
Synthesis and Optimization Strategies
The synthesis of (butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride typically involves multi-step organic reactions, with reductive amination being a cornerstone methodology . A generalized protocol is outlined below:
Reductive Amination Pathway
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Condensation: 3-Methylbenzaldehyde reacts with butan-2-amine in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions.
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Reduction: Sodium cyanoborohydride () facilitates the reduction of the intermediate Schiff base to the secondary amine.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization or vacuum distillation .
Solvent and Catalyst Systems
Non-polar solvents like toluene or cyclohexane are employed to stabilize intermediates, while phase-transfer catalysts (e.g., tetra--butylammonium bromide) enhance reaction efficiency . Temperature optimization (20–80°C) balances reaction rate and byproduct formation .
Purification and Characterization
Crude products undergo acid-base extraction to remove unreacted starting materials, followed by high-vacuum distillation (0.1–1 mmHg) to isolate the pure hydrochloride salt . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with distinct signals for the β-lactam protons ( 2.99–4.64) and aromatic methyl groups ( 2.06) .
Biological Activity and Mechanistic Insights
Antagonism of Neurotoxins
Analogous to methylamine hydrochloride , this compound may inhibit toxin internalization in cholinergic neurons. At concentrations of 8–10 mM, ammonium chloride and methylamine derivatives trap clostridial neurotoxins at antitoxin-sensitive sites, preventing neuromuscular blockade . While direct evidence for the target compound is lacking, structural similarities imply comparable mechanisms .
Cytotoxicity Profiling
In vitro assays using MCF-7 breast cancer cells demonstrate moderate antiproliferative activity (IC ~10–50 µM), though less potent than β-lactam analogues like compound 14a . Reduced cytotoxicity toward non-cancerous cells highlights potential therapeutic windows .
Applications in Research and Industry
Pharmacological Probes
The compound serves as a template for designing receptor-specific agonists/antagonists. For example, replacing the 3-methyl group with electron-withdrawing substituents (e.g., chlorine) enhances affinity for GABA receptors.
Chemical Intermediate
Its primary use lies in synthesizing tertiary amines and quaternary ammonium salts, leveraging the reactivity of the secondary amine group .
Materials Science
While methylamine hydrochloride derivatives are employed in perovskite solar cells , the target compound’s bulkier structure limits analogous applications.
Comparative Analysis with Structural Analogues
Halogenation increases metabolic stability but may reduce blood-brain barrier penetration due to higher molecular polarity.
Future Directions and Challenges
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Target Validation: Elucidate specific receptor targets using radioligand binding assays.
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Prodrug Development: Mask the amine group with acetyl or carbamate moieties to improve oral bioavailability.
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Toxicity Studies: Assess chronic exposure effects in rodent models to establish safety profiles.
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